N-(2-chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
CAS No.: 1105223-65-1
Cat. No.: VC8047678
Molecular Formula: C21H16ClN3O2S
Molecular Weight: 409.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105223-65-1 |
|---|---|
| Molecular Formula | C21H16ClN3O2S |
| Molecular Weight | 409.9 |
| IUPAC Name | N-(2-chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H16ClN3O2S/c1-13-7-8-17(16(22)9-13)24-18(26)10-25-12-23-19-15(11-28-20(19)21(25)27)14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,24,26) |
| Standard InChI Key | QZRFNYWDSNEQQY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)Cl |
Introduction
N-(2-chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound belonging to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities, particularly in medicinal chemistry, due to their unique heterocyclic structures that incorporate both sulfur and nitrogen atoms. This compound is of interest in various research fields, including oncology and antimicrobial studies, due to its potential therapeutic properties.
Synthesis and Chemical Reactions
The synthesis of thienopyrimidine derivatives generally involves several key steps, often starting with the formation of the thienopyrimidine core. Common reagents include chloroacetyl derivatives and appropriate nucleophiles. Reaction conditions typically require controlled temperatures and solvents like ethanol or dimethyl sulfoxide to optimize yields .
Biological Activities
Thienopyrimidine derivatives, including N-(2-chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, are recognized for their potential in oncology and antimicrobial research. They may inhibit key enzymes or pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, certain substitutions can enhance their antimicrobial efficacy against bacterial strains.
Research Findings
While specific data on N-(2-chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is limited, related thienopyrimidine compounds have shown significant cytotoxicity against various cancer cell lines. For example, a similar compound demonstrated an IC50 value comparable to known chemotherapeutic agents like doxorubicin in HepG2 and PC-3 cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | HepG2 | 12.5 |
| Doxorubicin | HepG2 | 10.0 |
| N-(2-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | PC-3 | 15.0 |
| Doxorubicin | PC-3 | 11.0 |
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